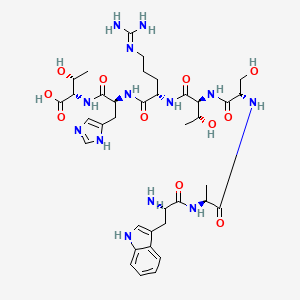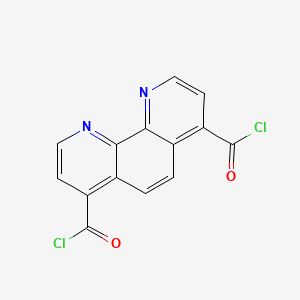![molecular formula C16H20ClN B14284678 N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride CAS No. 131409-88-6](/img/structure/B14284678.png)
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is a quaternary ammonium compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group, forming a positively charged ion. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride typically involves the alkylation of N,N-dimethylaniline with a suitable alkylating agent, such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium hydroxide or alkoxides.
Oxidation: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium N-oxide.
Reduction: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]amine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride involves its interaction with cell membranes and proteins. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects and enhanced drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium bromide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium iodide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium sulfate
Uniqueness
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly suitable for certain applications, such as phase transfer catalysis and antimicrobial formulations.
Propiedades
Número CAS |
131409-88-6 |
|---|---|
Fórmula molecular |
C16H20ClN |
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
dimethyl-[(4-methylphenyl)methyl]-phenylazanium;chloride |
InChI |
InChI=1S/C16H20N.ClH/c1-14-9-11-15(12-10-14)13-17(2,3)16-7-5-4-6-8-16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JMPWAPMZFFEGMO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C[N+](C)(C)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
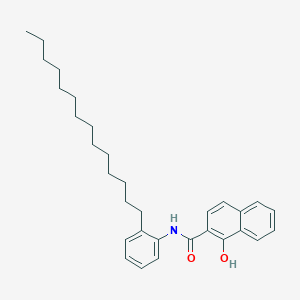
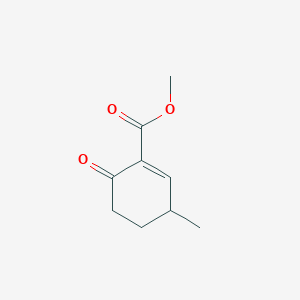
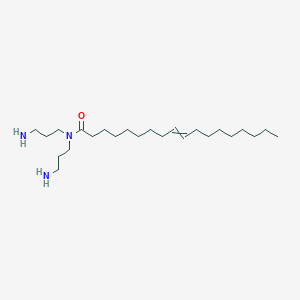
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

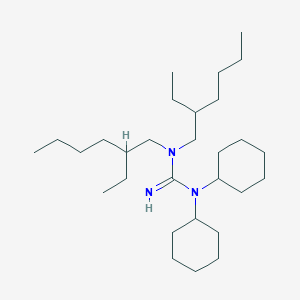
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
